[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13459300
Molecular Formula: C13H25N3O3
Molecular Weight: 271.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H25N3O3 |
|---|---|
| Molecular Weight | 271.36 g/mol |
| IUPAC Name | tert-butyl N-[(3S)-1-[(2S)-2-aminopropanoyl]piperidin-3-yl]carbamate |
| Standard InChI | InChI=1S/C13H25N3O3/c1-9(14)11(17)16-7-5-6-10(8-16)15-12(18)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3,(H,15,18)/t9-,10-/m0/s1 |
| Standard InChI Key | HHXSUEKIFZAWHQ-UWVGGRQHSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N1CCC[C@@H](C1)NC(=O)OC(C)(C)C)N |
| SMILES | CC(C(=O)N1CCCC(C1)NC(=O)OC(C)(C)C)N |
| Canonical SMILES | CC(C(=O)N1CCCC(C1)NC(=O)OC(C)(C)C)N |
Introduction
Synthesis and Preparation
The synthesis of carbamic acid tert-butyl esters typically involves the reaction of amines with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. For [(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid tert-butyl ester, the synthesis would likely involve a similar approach, starting with the appropriate (S)-configured piperidine derivative.
Potential Applications
Compounds with similar structural motifs have shown various biological activities, including potential applications in medicinal chemistry. The unique combination of a piperidine ring and a carbamate group in [(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid tert-butyl ester suggests it could be explored for novel therapeutic applications.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Molar Mass | Stereochemistry |
|---|---|---|---|
| [(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid tert-butyl ester | C13H25N3O3 | 271.36 g/mol | (R)-configuration at piperidine |
| [(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid tert-butyl ester | Similar to C13H25N3O3 | Similar to 271.36 g/mol | (S)-configuration at piperidine |
| [(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester | C14H27N3O3 | 285.38 g/mol | (S)-configuration with methyl substitution |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume